2-Propanone, 1-ethoxy-1-methoxy-
Description
Chemical Structure and Properties 2-Propanone, 1-ethoxy-1-methoxy- (C₆H₁₂O₃) is a substituted alkanone featuring both ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups attached to the central carbonyl carbon. This structural arrangement confers unique polarity and reactivity.
- Polarity: The carbonyl (C=O) group in alkanones like 2-propanone exhibits high polarity, with dipole moments decreasing as alkyl chain length increases. For example, 2-propanone (acetone) has a dipole moment of 2.88 D, higher than 2-butanone (2.76 D) and 2-heptanone (2.59 D) .
- Hydrogen Bonding: The ethoxy and methoxy substituents enhance electron density at the carbonyl oxygen, facilitating hydrogen bonding with nucleophiles like aromatic amines .
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-ethoxy-1-methoxypropan-2-one |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(8-3)5(2)7/h6H,4H2,1-3H3 |
InChI Key |
OPNOSCSRXCEZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-ethoxy-2-propanone can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-methoxy-1-ethoxy-2-propanone involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve the desired purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1-ethoxy-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-1-ethoxy-2-propanone has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of coatings, inks, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism by which 1-methoxy-1-ethoxy-2-propanone exerts its effects involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The compound’s ability to participate in nucleophilic substitution and other reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Alkanones
2-Propanone, 1-methoxy- (Methoxyacetone)
- Formula : C₄H₈O₂
- Molecular Weight : 88.1051 g/mol
- Key Properties: Higher polarity than unsubstituted acetone due to the electron-donating methoxy group. Reactivity in hydrogen bonding parallels 2-propanone but with steric hindrance from the methoxy group .
1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-
- Application : Used in flavor/fragrance synthesis.
- Differentiation: The aromatic substituents reduce solubility in polar solvents compared to 2-propanone derivatives .
Acetals and Ethers
1-(1-Ethoxyethoxy)propane
- Formula : C₇H₁₆O₂
- Molecular Weight : 132.2 g/mol
- Key Properties :
Propane, 2-methyl-1,1-bis(1-methylethoxy)-
Glycol Ethers and Alcohols
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol
- Formula : C₈H₁₈O₄
- Molecular Weight : 178.23 g/mol
- Key Properties :
Tripropylene Glycol Monomethyl Ether
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Formula | Molecular Weight (g/mol) | Dipole Moment (D) | Boiling Point (K) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Propanone, 1-ethoxy-1-methoxy- | C₆H₁₂O₃ | 132.16 | ~2.8 (estimated) | ~400 (estimated) | Ketone, Ethoxy, Methoxy |
| 2-Propanone, 1-methoxy- | C₄H₈O₂ | 88.11 | 2.88 | 373 | Ketone, Methoxy |
| 1-(1-Ethoxyethoxy)propane | C₇H₁₆O₂ | 132.20 | <2.5 | 373 (at 0.3 kPa) | Acetal (two ethers) |
| 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol | C₈H₁₈O₄ | 178.23 | N/A | >473 | Hydroxyl, Ethers |
Key Research Findings
Polarity and Reactivity: Substituted alkanones like 2-propanone derivatives exhibit enhanced reactivity in nucleophilic additions compared to acetals or ethers due to their polarized carbonyl groups .
Steric Effects : Bulky substituents (e.g., isopropoxy in Propane, 2-methyl-1,1-bis(1-methylethoxy)-) hinder hydrogen bonding, reducing interaction with amines .
Safety Profiles : Glycol ethers and alcohols with hydroxyl groups pose higher risks of respiratory and dermal irritation compared to acetals or simple ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
